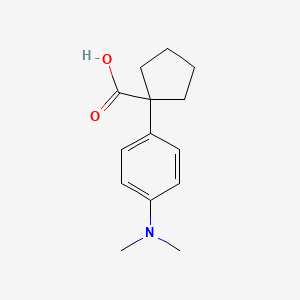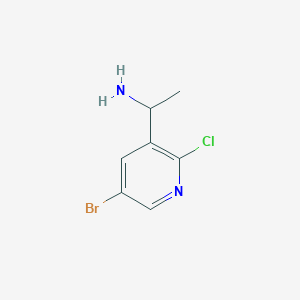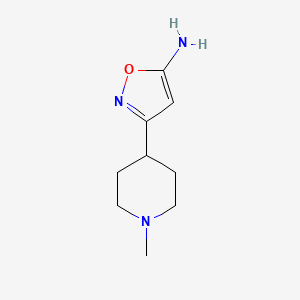![molecular formula C8H8ClN3O B13571880 (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyrimidine ring and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Alcohol Addition: The ethan-1-ol moiety is introduced through a nucleophilic substitution reaction, where an appropriate alcohol derivative reacts with the chloro-substituted pyrrolopyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro-substituted position, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives
Reduction: Dechlorinated products
Substitution: Various substituted pyrrolopyrimidine derivatives
Applications De Recherche Scientifique
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol involves its interaction with specific molecular targets. The chloro-substituted pyrrolopyrimidine ring can bind to active sites of enzymes or receptors, modulating their activity. The ethan-1-ol moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-{4-bromo-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
- (1S)-1-{4-fluoro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
- (1S)-1-{4-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
Uniqueness
The uniqueness of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol lies in its specific chloro substitution, which imparts distinct chemical reactivity and biological activity. Compared to its bromo, fluoro, and methyl analogs, the chloro derivative may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H8ClN3O |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
(1S)-1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C8H8ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-4,13H,1H3,(H,10,11,12)/t4-/m0/s1 |
Clé InChI |
GPMALAUIKWUOTR-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=CNC2=C1C(=NC=N2)Cl)O |
SMILES canonique |
CC(C1=CNC2=C1C(=NC=N2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


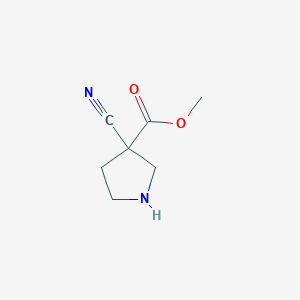

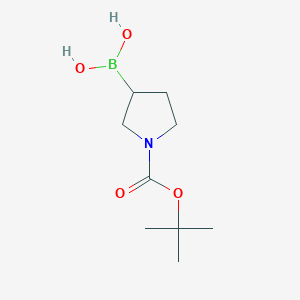
![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13571821.png)
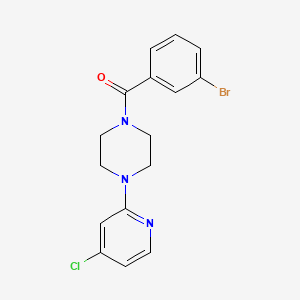
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
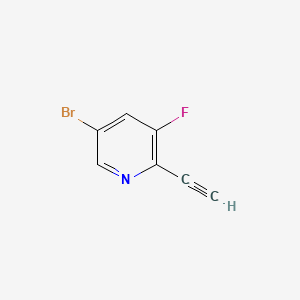
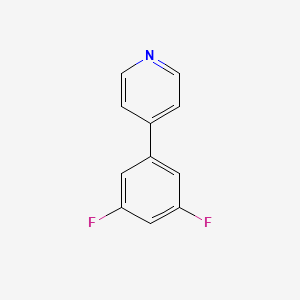
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
